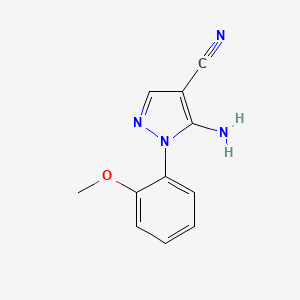
2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro-
Vue d'ensemble
Description
2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro- is a chemical compound with potential applications in scientific research. It is a heterocyclic organic compound that contains an indole ring and a ketone group. This compound is also known as BRD7389 and has been studied for its potential use as a chemical probe in biological research.
Mécanisme D'action
The mechanism of action of 2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro- is not fully understood. However, it is believed to work by inhibiting the activity of certain proteins and enzymes in the body. For example, it has been shown to inhibit the activity of CK2, which is involved in cell growth and proliferation. It may also work by interfering with other cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro- are still being studied. However, it has been shown to have an effect on the activity of certain proteins and enzymes in the body, which could have implications for various biological processes. It has also been shown to inhibit the growth of cancer cells in vitro, which suggests that it may have potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro- in lab experiments is that it is a relatively stable compound that can be easily synthesized. It also has potential applications in a variety of scientific research fields, including cancer research and protein kinase studies. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research involving 2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro-. One area of research could focus on further elucidating the compound's mechanism of action, which could help to identify new targets for drug development. Another area of research could focus on developing new synthetic methods for producing this compound, which could make it more widely available for research purposes. Additionally, further studies could be conducted to investigate the potential applications of this compound in various biological processes, such as cell signaling and gene expression.
Applications De Recherche Scientifique
2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro- has potential applications in scientific research. It has been studied as a chemical probe for investigating the role of various proteins and enzymes in biological processes. For example, it has been used to study the activity of the protein kinase CK2, which is involved in cell growth and proliferation. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
5-(2-bromopropanoyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6(12)11(15)7-2-3-9-8(4-7)5-10(14)13-9/h2-4,6H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STENFXGLRSAZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)NC(=O)C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568973 | |
| Record name | 5-(2-Bromopropanoyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Indol-2-one, 5-(2-bromo-1-oxopropyl)-1,3-dihydro- | |
CAS RN |
65435-05-4 | |
| Record name | 5-(2-Bromopropanoyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



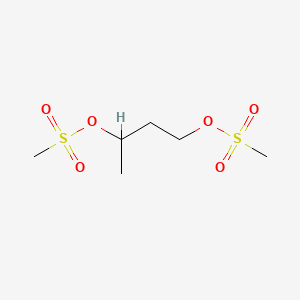
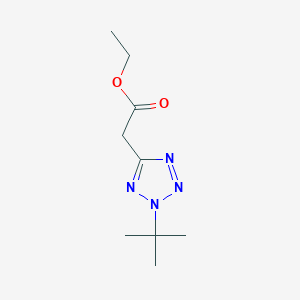

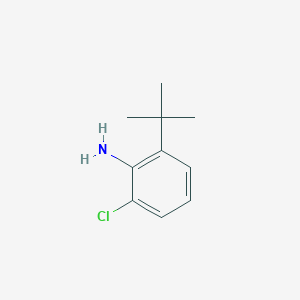
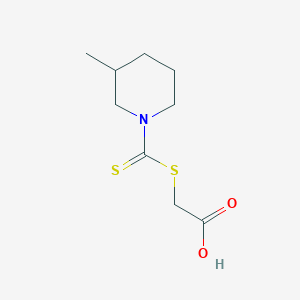
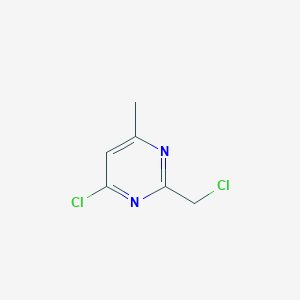
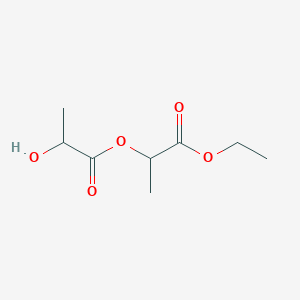
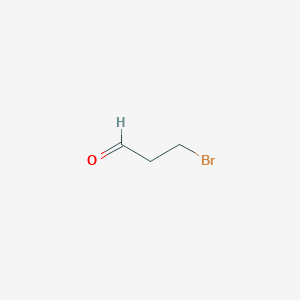
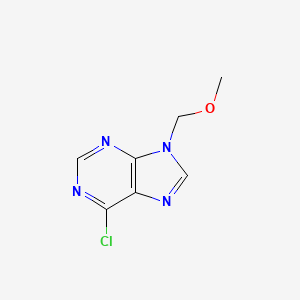
![Carbamic acid, [[(4-nitrophenyl)sulfonyl]oxy]-, phenylmethyl ester](/img/structure/B3055487.png)
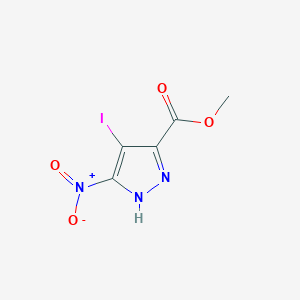
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-(3-bromophenyl)-1,5-dihydro-](/img/structure/B3055489.png)
